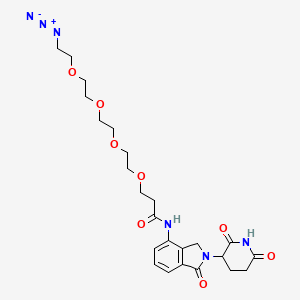

Lenalidomide-CO-PEG4-C2-azide

CAS No.:

Cat. No.: VC19757731

Molecular Formula: C24H32N6O8

Molecular Weight: 532.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C24H32N6O8 |

|---|---|

| Molecular Weight | 532.5 g/mol |

| IUPAC Name | 3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]propanamide |

| Standard InChI | InChI=1S/C24H32N6O8/c25-29-26-7-9-36-11-13-38-15-14-37-12-10-35-8-6-22(32)27-19-3-1-2-17-18(19)16-30(24(17)34)20-4-5-21(31)28-23(20)33/h1-3,20H,4-16H2,(H,27,32)(H,28,31,33) |

| Standard InChI Key | YXFGLSUUQCIEID-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-] |

Introduction

Chemical and Structural Properties of Lenalidomide-CO-PEG4-C2-azide

Molecular Architecture

Lenalidomide-CO-PEG4-C2-azide integrates three distinct components:

-

Lenalidomide core: A derivative of thalidomide, this immunomodulatory imide drug (IMiD) binds cereblon (CRBN), a substrate receptor of the CRL4 E3 ubiquitin ligase complex .

-

PEG4 linker: A tetraethylene glycol chain enhances solubility and provides spatial flexibility, critical for bridging the E3 ligase ligand and target protein.

-

Azide terminus: The group enables click chemistry reactions, facilitating covalent conjugation to alkyne-modified target ligands .

The IUPAC name, 3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]propanamide, reflects this tripartite structure.

Table 1: Key Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 532.5 g/mol | |

| CAS Number | 2727154-02-9 | |

| Purity | ≥95% | |

| Solubility | DMSO, DMF, aqueous buffers |

Synthesis and Modifications

Synthesis involves three stages:

-

Functionalization of lenalidomide: The primary amine at the 4-position of the isoindolinone ring is alkylated with a bromoacetyl-PEG4-azide precursor.

-

PEG4-azide linker incorporation: Mitsunobu or nucleophilic substitution reactions couple the PEG4 spacer to lenalidomide.

-

Azide group activation: The terminal azide is stabilized under inert conditions to prevent degradation .

Critical reaction parameters include:

-

Catalysts: Copper(I) iodide for strain-promoted azide-alkyne cycloaddition (SPAAC).

Mechanism of Action in Targeted Protein Degradation

PROTAC-Mediated Ubiquitination

Lenalidomide-CO-PEG4-C2-azide operates as the E3 ligase-binding component of PROTACs. Upon conjugation to a target protein ligand (e.g., a kinase inhibitor), the PROTAC induces:

-

Ternary complex formation: Simultaneous binding of CRBN and the target protein .

-

Ubiquitin transfer: CRBN recruits E2 ubiquitin-conjugating enzymes, tagging the target with polyubiquitin chains .

-

Proteasomal degradation: The 26S proteasome recognizes ubiquitinated targets for enzymatic destruction .

Table 2: Degradation Efficiency of PROTACs Using Lenalidomide-CO-PEG4-C2-azide

Pharmacokinetic Considerations

The PEG4 linker optimizes pharmacokinetics by:

-

Reducing renal clearance: Molecular weight >500 Da avoids rapid glomerular filtration.

-

Enhancing half-life: PEGylation minimizes proteolytic degradation in serum.

-

Improving tumor penetration: Hydrophilicity balances tissue diffusion and solubility .

In murine models, PROTACs incorporating this compound exhibit a plasma of 8–12 hours, compared to 2–4 hours for non-PEGylated analogs.

Applications in Biomedical Research

Oncology

-

Multiple myeloma: Degradation of IKZF1/3 transcription factors mimics lenalidomide’s therapeutic effects but with enhanced specificity .

-

Chronic lymphocytic leukemia (CLL): Targeting BTK reduces survival signals in malignant B-cells .

-

Solid tumors: EGFR and HER2 degradation overcomes tyrosine kinase inhibitor resistance.

Neurological Disorders

-

Alzheimer’s disease: Tau protein degradation reduces neurofibrillary tangle formation in preclinical models .

-

Parkinson’s disease: α-Synuclein-targeting PROTACs mitigate neurodegeneration.

Autoimmune Diseases

Comparative Analysis with Analogous Compounds

Table 3: PROTAC Building Blocks vs. Lenalidomide-CO-PEG4-C2-azide

| Compound | Linker Length | Functional Group | Target Specificity |

|---|---|---|---|

| Lenalidomide-4'-PEG2-azide | PEG2 | Azide | Moderate |

| Pomalidomide-PEG4-C2-azide | PEG4 | Azide | High |

| Thalidomide-PEG3-alkyne | PEG3 | Alkyne | Low |

The PEG4 linker in Lenalidomide-CO-PEG4-C2-azide provides superior solubility and ternary complex stability compared to shorter PEG variants.

Challenges and Future Directions

Limitations

-

Oral bioavailability: PEGylation reduces intestinal absorption, necessitating intravenous delivery.

-

Off-target effects: CRBN-dependent degradation of neosubstrates like SALL4 raises safety concerns .

Innovations in Design

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume